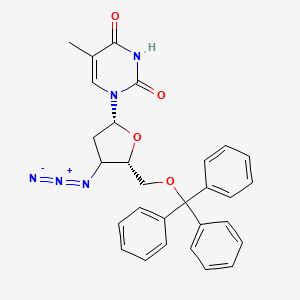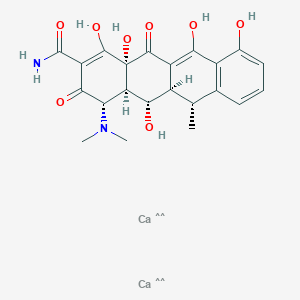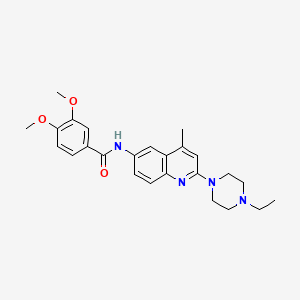![molecular formula C12H17N5O5 B12390908 9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)
9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one is a nucleoside analog, which is a modified version of naturally occurring nucleosides. This compound is structurally related to guanine and is often used in various biochemical and pharmaceutical applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the sugar moiety, which is derived from D-ribose.
Glycosylation: The sugar moiety is then glycosylated with a purine base, specifically guanine, under acidic conditions to form the nucleoside.
Amidation: The nucleoside is then subjected to amidation with ethylamine to introduce the ethylamino group at the 2-position of the purine ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability, often involving continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydropurine derivatives.
Substitution: The ethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered hydroxyl groups.
Reduction: Reduced purine derivatives.
Substitution: Substituted nucleoside analogs with different amino groups.
科学研究应用
Chemistry
Synthesis of Modified Nucleosides: Used as a building block for the synthesis of various modified nucleosides.
Chemical Probes: Employed as chemical probes to study nucleic acid interactions.
Biology
DNA/RNA Studies: Utilized in studies involving DNA and RNA synthesis and repair mechanisms.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes involved in nucleic acid metabolism.
Medicine
Antiviral Agents: Used in the development of antiviral drugs targeting viral replication.
Cancer Therapy: Investigated for its potential use in cancer therapy due to its ability to interfere with DNA synthesis.
Industry
Biotechnology: Applied in biotechnological processes for the synthesis of nucleic acid-based products.
Pharmaceuticals: Incorporated into pharmaceutical formulations for therapeutic applications.
作用机制
The compound exerts its effects primarily by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can lead to the termination of DNA or RNA synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The molecular targets include viral polymerases and cellular DNA polymerases, and the pathways involved are those related to nucleic acid synthesis and repair.
相似化合物的比较
Similar Compounds
Acyclovir: Another nucleoside analog used as an antiviral agent.
Ganciclovir: Similar to acyclovir but with a broader spectrum of activity.
Ribavirin: A nucleoside analog with antiviral properties.
Uniqueness
Ethylamino Group: The presence of the ethylamino group at the 2-position of the purine ring distinguishes it from other nucleoside analogs.
Specificity: Exhibits unique specificity for certain viral polymerases, making it a valuable tool in antiviral research.
This detailed article provides a comprehensive overview of 9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H17N5O5 |
|---|---|
分子量 |
311.29 g/mol |
IUPAC 名称 |
9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-2-13-12-15-9-6(10(21)16-12)14-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3H2,1H3,(H2,13,15,16,21)/t5-,7+,8?,11-/m1/s1 |
InChI 键 |
NNQCGMWOZJYFTM-INWNYVOZSA-N |
手性 SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O |
规范 SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate](/img/structure/B12390846.png)








![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)

